molecular formula C23H22N2O5 B2838152 Ethyl 4-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]benzoate CAS No. 425633-03-0

Ethyl 4-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]benzoate

Cat. No. B2838152
CAS RN: 425633-03-0
M. Wt: 406.438
InChI Key: JUWOGSKGLAHAIL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an ethyl ester group attached to a benzoate, an amide group attached to a furan ring, and a ketone group attached to a methylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the furan ring could be introduced via a Paal-Knorr synthesis , and the amide group could be formed via a reaction with an amine and a carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The furan ring, being aromatic, would contribute to the compound’s stability .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the ester group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol . The amide group could participate in aminolysis, and the furan ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide and ester would likely make it somewhat soluble in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has pharmaceutical potential, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in biological models .

properties

IUPAC Name

ethyl 4-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-3-29-23(28)17-10-12-18(13-11-17)24-21(25-22(27)19-5-4-14-30-19)20(26)16-8-6-15(2)7-9-16/h4-14,21,24H,3H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWOGSKGLAHAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(C(=O)C2=CC=C(C=C2)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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